

# A Comparative Review of PF-06840003 and Other Investigational IDO1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | PF-06840003 |           |
| Cat. No.:            | B1679684    | Get Quote |

An in-depth analysis of preclinical and clinical data for researchers and drug development professionals.

This guide provides a comparative overview of **PF-06840003**, an investigational inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), and other notable IDO1 inhibitors that have been evaluated in clinical trials. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of their relative performance based on available experimental data.

### **Introduction to IDO1 Inhibition in Immuno-Oncology**

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[1] In the tumor microenvironment, upregulation of IDO1 leads to depletion of the essential amino acid tryptophan and accumulation of its metabolite, kynurenine. This metabolic shift suppresses the activity of effector T cells and promotes the function of regulatory T cells, thereby fostering an immunosuppressive environment that allows tumors to evade immune surveillance.[1] Inhibition of IDO1 is therefore a promising strategy in cancer immunotherapy to restore anti-tumor immune responses. Several small molecule inhibitors targeting IDO1 have been developed and investigated in clinical trials. This guide focuses on a comparative analysis of **PF-06840003** against other key IDO1 inhibitors: epacadostat, navoximod, indoximod, and BMS-986205.

## **Mechanism of Action: The IDO1 Pathway**







IDO1 inhibitors primarily work by blocking the enzymatic activity of IDO1, which catalyzes the conversion of tryptophan to N-formylkynurenine, the first and rate-limiting step in the kynurenine pathway. By inhibiting this step, these drugs aim to increase local tryptophan levels and reduce kynurenine concentrations within the tumor microenvironment. This is expected to reverse the suppression of effector T cells and natural killer (NK) cells and reduce the generation and activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).

It is noteworthy that while most IDO1 inhibitors are direct competitive or non-competitive inhibitors of the enzyme, indoximod has a distinct mechanism of action. It does not directly inhibit the IDO1 enzyme but rather acts as a tryptophan mimetic, thereby reversing the downstream immunosuppressive effects of tryptophan depletion.[2][3][4][5][6]





Click to download full resolution via product page

**Caption:** Simplified IDO1 signaling pathway in the tumor microenvironment.

## **Preclinical Performance: A Comparative Summary**

The following table summarizes key preclinical data for **PF-06840003** and other selected IDO1 inhibitors, focusing on their in vitro potency.



| Compound    | Target(s)                        | IC50 (Human<br>IDO1)                | Cell-based<br>Potency<br>(EC50) | Key Preclinical<br>Findings                                                                                                      |
|-------------|----------------------------------|-------------------------------------|---------------------------------|----------------------------------------------------------------------------------------------------------------------------------|
| PF-06840003 | IDO1                             | 0.41 μΜ                             | 1.8 μM (HeLa<br>assay)          | Orally active and brain-penetrant. Reduces intratumoral kynurenine by >80% in mice.[7]                                           |
| Epacadostat | IDO1                             | 71.8 nM<br>(enzymatic)              | 10 nM (cell-<br>based)          | Highly selective for IDO1 over IDO2 and TDO. [8] In vivo IC50 estimated to be ~70 nM.[9][10]                                     |
| Navoximod   | IDO1                             | 7 nM (Ki)                           | 75 nM                           | Orally bioavailable with a favorable pharmacokinetic profile.[11][12] Reduces plasma and tissue kynurenine by ~50% in mice. [11] |
| Indoximod   | IDO/TDO<br>pathway<br>(indirect) | N/A (not a direct enzyme inhibitor) | N/A                             | Acts as a tryptophan mimetic to reactivate mTOR signaling.[2][3][4] [5][6]                                                       |



|               |      |      |      | Potent and      |
|---------------|------|------|------|-----------------|
| BMS-986205 ID | IDO1 | N/A  | N/A  | selective oral  |
|               | IDOI | IV/A | IV/A | IDO1 inhibitor. |
|               |      |      |      | [13]            |

## **Clinical Development and Experimental Protocols**

This section outlines the clinical trial designs for the initial phase 1 studies of each inhibitor, providing insight into the methodologies used to assess their safety, pharmacokinetics, and preliminary efficacy.

## **Experimental Workflow: Phase 1 Clinical Trial Design**

The typical workflow for a Phase 1, first-in-human study of an investigational IDO1 inhibitor involves several key stages, from patient screening to data analysis.





Click to download full resolution via product page

**Caption:** General workflow for a Phase 1 dose-escalation trial of an oral IDO1 inhibitor.

# PF-06840003: Phase 1 Study in Malignant Glioma (NCT02764151)

- Study Design: An open-label, multicenter, dose-escalation Phase 1 study to determine the
  maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of PF-06840003
  in patients with recurrent malignant gliomas.[14][15][16]
- Patient Population: Adult patients with recurrent malignant gliomas.



- Treatment Regimen: Oral PF-06840003 administered in escalating dose cohorts: 125 mg once-daily (QD), 250 mg QD, 250 mg twice-daily (BID), and 500 mg BID.[17][18]
- Primary Objectives: To evaluate the safety and tolerability of increasing doses of PF-06840003 and to determine the MTD and RP2D.[14][15]
- Secondary Objectives: To evaluate single and multiple dose plasma and cerebrospinal fluid (CSF) pharmacokinetics, the dose-response relationship for target engagement, and antitumor activity.[14][15]

# Epacadostat: Phase 1/2 Study (ECHO-202/KEYNOTE-037)

- Study Design: A multicenter, open-label Phase 1/2 trial evaluating epacadostat in combination with the anti-PD-1 antibody pembrolizumab in patients with advanced solid tumors. The Phase 1 portion involved a 3+3 dose escalation.[19][20][21]
- Patient Population: Patients with various advanced solid tumors.
- Treatment Regimen: Oral epacadostat at escalating doses (25, 50, 100, or 300 mg BID) in combination with intravenous pembrolizumab (2 mg/kg or 200 mg every 3 weeks).[19][20]
- Primary Objectives (Phase 1): To determine the MTD, safety, and tolerability of the combination.[19]
- Secondary Objectives (Phase 1): Preliminary antitumor activity and pharmacokinetics.[19]

# Navoximod (GDC-0919): Phase 1a Monotherapy Study (NCT02048709) and Phase 1 Combination Study

- Study Design (Monotherapy): An open-label, Phase 1a dose-escalation study to assess the safety, pharmacokinetics, and pharmacodynamics of navoximod in patients with recurrent advanced solid tumors.[22][23]
- Treatment Regimen (Monotherapy): Oral navoximod at doses from 50 mg to 800 mg BID on a 21/28 day schedule, and a 600 mg BID continuous dosing cohort.[22][23]



- Study Design (Combination): A Phase 1 study with a 3+3 dose-escalation design evaluating navoximod in combination with the anti-PD-L1 antibody atezolizumab.[24][25]
- Treatment Regimen (Combination): Oral navoximod at escalating doses (50-1000 mg BID)
   with a fixed dose of atezolizumab (1200 mg) every 3 weeks.[24][25]

#### Indoximod: Phase 1/2 Combination Studies

- Study Design: Multiple Phase 1/2 studies investigating indoximod in combination with various agents, including checkpoint inhibitors (ipilimumab, pembrolizumab, nivolumab) and chemotherapy (temozolomide).[26][27][28][29]
- Treatment Regimen (with Ipilimumab): A standard 3+3 dose escalation of oral indoximod (starting at 600 mg BID) with ipilimumab (3mg/kg every 3 weeks for 4 doses).[26]
- Treatment Regimen (with Temozolomide): Dose escalation of oral indoximod (600, 1000, or 1200 mg BID) with a standard fixed dose of temozolomide.[27]

### BMS-986205: Phase 1/2a Combination Study (CA017003)

- Study Design: A Phase 1/2a study of BMS-986205 in combination with the anti-PD-1 antibody nivolumab in patients with advanced cancers. The Phase 1 portion utilized a 3+3 dose escalation design.[1][13][30]
- Treatment Regimen: Oral BMS-986205 administered daily at escalating doses (e.g., 50 mg and 100 mg daily in the HCC cohort) with nivolumab (240 mg every 2 weeks or 480 mg every 4 weeks).[1][13][30]
- Primary Objectives (Phase 1): To determine the safety and tolerability of the combination.[1]

## **Comparative Clinical Data**

The following tables present a summary of the pharmacokinetic and preliminary efficacy data from the initial clinical studies of these IDO1 inhibitors. Direct comparisons should be made with caution due to differences in study design, patient populations, and combination therapies.

#### **Pharmacokinetic Parameters**



| Compound    | Half-life (t1/2)                                        | Key Pharmacokinetic Observations                                                                                            |
|-------------|---------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------|
| PF-06840003 | 2 to 4 hours (active enantiomer<br>PF-06840002)[17][18] | Predicted human half-life of<br>16-19 hours.[7] CSF-to-plasma<br>ratio of 1.00, indicating good<br>CNS penetration.[17][18] |
| Epacadostat | N/A                                                     | Body weight was a significant covariate for pharmacokinetics. [9][10]                                                       |
| Navoximod   | ~11 hours[22][23]                                       | Rapidly absorbed (Tmax ~1 hour) with dose-proportional increases in exposure.[22][23]                                       |
| Indoximod   | N/A                                                     | Good oral bioavailability and favorable pharmacokinetics with twice-daily dosing.[31]                                       |
| BMS-986205  | 1.8 to 6.6 hours (preclinical) [30]                     | Absolute oral bioavailability ranged from 10% to 64% in preclinical models.[30]                                             |

## **Preliminary Clinical Efficacy**



| Compound    | Study                     | Combination<br>Agent(s)                    | Patient<br>Population            | Key Efficacy<br>Results                                                                             |
|-------------|---------------------------|--------------------------------------------|----------------------------------|-----------------------------------------------------------------------------------------------------|
| PF-06840003 | Phase 1<br>(NCT02764151)  | Monotherapy                                | Recurrent<br>Malignant<br>Glioma | Disease control in 8 of 17 patients (47%). Mean duration of stable disease was 32.1 weeks. [17][18] |
| Epacadostat | ECHO-202<br>(Phase 1)     | Pembrolizumab                              | Advanced Solid<br>Tumors         | Objective responses in 12 of 22 (55%) melanoma patients and responses in other tumor types.[20]     |
| Navoximod   | Phase 1a<br>(NCT02048709) | Monotherapy                                | Advanced Solid<br>Tumors         | 8 of 22 (36%) patients had stable disease. [22][23]                                                 |
| Navoximod   | Phase 1                   | Atezolizumab                               | Advanced Solid<br>Tumors         | Partial or complete responses in 10 of 92 (11%) patients in the expansion cohort.[24]               |
| Indoximod   | Phase 1b/2                | Ipilimumab/Pemb<br>rolizumab/Nivolu<br>mab | Unresectable<br>Melanoma         | In the pembrolizumab combination cohort, the overall response rate was 53%.[2]                      |



| BMS-986205 Phase | Phase 1/2  | Nivolumab   | Advanced       | Overall response |
|------------------|------------|-------------|----------------|------------------|
|                  | Filase 1/2 | Nivolulliab | Bladder Cancer | rate of 32%.[1]  |

#### Conclusion

The landscape of IDO1 inhibitors has seen both promising early signals and significant setbacks, most notably the failure of the Phase 3 ECHO-301 trial of epacadostat in melanoma. [32] **PF-06840003** has demonstrated target engagement and preliminary clinical benefit as a monotherapy in a challenging disease like recurrent malignant glioma, with the added advantage of CNS penetration.

A direct comparison of the efficacy of these agents is challenging due to the varied clinical trial designs and patient populations. However, the data presented in this guide offer a basis for understanding the relative preclinical potency, pharmacokinetic properties, and early clinical activity of **PF-06840003** in the context of other key IDO1 inhibitors. Further clinical investigation is necessary to fully elucidate the therapeutic potential of IDO1 inhibition and to identify the patient populations most likely to benefit from this therapeutic strategy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Phase I/II trial of BMS-986,205 and nivolumab as first line therapy in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]

### Validation & Comparative





- 7. medchemexpress.com [medchemexpress.com]
- 8. Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Population Pharmacokinetic and Pharmacodynamic Modeling of Epacadostat in Patients With Advanced Solid Malignancies PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. ascopubs.org [ascopubs.org]
- 14. ATIM-29. A PHASE 1 STUDY OF PF-06840003, AN ORAL INDOLE 2,3-DIOXYGENASE 1 (IDO1) INHIBITOR IN PATIENTS WITH MALIGNANT GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. iTeos Announces Initiation of Phase 1 Clinical Trial of IDO1 inhibitor | Pfizer [pfizer.com]
- 17. researchgate.net [researchgate.net]
- 18. A phase 1 study of PF-06840003, an oral indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor in patients with recurrent malignant glioma PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ascopubs.org [ascopubs.org]
- 20. Epacadostat Plus Pembrolizumab in Patients With Advanced Solid Tumors: Phase I Results From a Multicenter, Open-Label Phase I/II Trial (ECHO-202/KEYNOTE-037) PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Updated Data from ECHO-202 Trial of Epacadostat in Combination with KEYTRUDA® (pembrolizumab) Demonstrate Clinical Activity Across Multiple Tumor Types | Business Wire [sttinfo.fi]
- 22. jitc.bmj.com [jitc.bmj.com]
- 23. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors PMC [pmc.ncbi.nlm.nih.gov]
- 25. Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Advanced Solid Tumors PubMed [pubmed.ncbi.nlm.nih.gov]



- 26. ascopubs.org [ascopubs.org]
- 27. ascopubs.org [ascopubs.org]
- 28. Updates on phase1b/2 trial of the indoleamine 2,3-dioxygenase pathway (IDO) inhibitor indoximod plus checkpoint inhibitors for the treatment of unresectable stage 3 or 4 melanoma. - ASCO [asco.org]
- 29. academic.oup.com [academic.oup.com]
- 30. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 31. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 32. Epacadostat plus pembrolizumab versus placebo plus pembrolizumab in patients with unresectable or metastatic melanoma (ECHO-301/KEYNOTE-252): a phase 3, randomised, double-blind study PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Review of PF-06840003 and Other Investigational IDO1 Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679684#literature-review-of-pf-06840003-comparative-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com